molecular formula C24H36O4 B1257079 3-Methyldigitoxigenin CAS No. 55547-62-1

3-Methyldigitoxigenin

Cat. No.: B1257079
CAS No.: 55547-62-1
M. Wt: 388.5 g/mol
InChI Key: GWHJWJZEZYIWNA-GJZHUCONSA-N
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Description

3-Methyldigitoxigenin is a derivative of digitoxigenin, the aglycone core of cardiac glycosides such as digoxin and digitoxin. Cardiac glycosides are renowned for their therapeutic role in treating heart failure and arrhythmias due to their inhibition of Na⁺/K⁺-ATPase, which enhances myocardial contractility.

Properties

CAS No.

55547-62-1

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-3,10,13-trimethyl-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C24H36O4/c1-21(26)10-11-22(2)16(13-21)4-5-19-18(22)6-8-23(3)17(7-9-24(19,23)27)15-12-20(25)28-14-15/h12,16-19,26-27H,4-11,13-14H2,1-3H3/t16-,17-,18+,19-,21+,22+,23-,24+/m1/s1

InChI Key

GWHJWJZEZYIWNA-GJZHUCONSA-N

SMILES

CC1(CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)O

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C)O

Canonical SMILES

CC1(CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)O

Synonyms

3-methyldigitoxigenin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituent at Position 3 Substituent at Position 12 Solubility (Methanol-Chloroform) Pharmacological Activity
3-Methyldigitoxigenin Methyl (-CH₃) None Moderate (inferred) Likely reduced polarity
Digitoxigenin Hydroxyl (-OH) None High High Na⁺/K⁺-ATPase inhibition
12β-Hydroxydigitoxin Hydroxyl (-OH) Hydroxyl (-OH) High Enhanced stability
Digoxin Hydroxyl (-OH) Hydroxyl (-OH) High Clinically used cardiac glycoside

Key Findings:

Structural Impact : The methyl group at position 3 in this compound reduces polarity compared to hydroxyl-bearing analogs like digitoxigenin. This may lower aqueous solubility and alter membrane permeability .

Pharmacological Implications: Hydroxyl groups in digitoxigenin and digoxin enhance hydrogen bonding with Na⁺/K⁺-ATPase, critical for their activity.

Analytical Methods : High-performance liquid chromatography (HPLC) protocols for digitoxigenin derivatives, such as those used for 12β-hydroxydigitoxin purity testing, are applicable to this compound for quantifying related substances and impurities .

Research Findings and Clinical Relevance

  • Stability and Metabolism: Methylation often enhances lipophilicity, which could prolong the half-life of this compound compared to hydroxylated analogs. However, this may also increase the risk of accumulation and toxicity, a concern noted in lipophilic cardiac glycosides .
  • Synthetic Challenges : The introduction of a methyl group requires precise regioselective synthesis, as seen in diphenylamine analog preparation methods, to avoid unwanted byproducts .
  • Toxicological Profile : While dimethylaniline (a methylated aromatic amine) is highly toxic, the methyl group in this compound is part of a steroidal framework, likely mitigating acute toxicity. However, long-term effects remain unstudied .

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